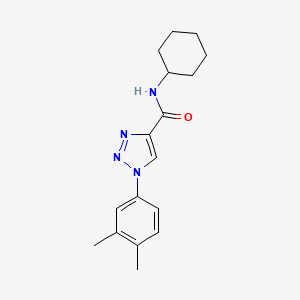

N-cyclohexyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Cyclohexyl Substitution: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the triazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted triazole or phenyl derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that triazole derivatives exhibit substantial antimicrobial properties. N-cyclohexyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Anticancer Properties

This compound has shown potential in anticancer studies. Its ability to induce apoptosis in cancer cells has been documented.

Table 2: Anticancer Activity Summary

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis | |

| MCF-7 (Breast) | 20 | Cell cycle arrest | |

| A549 (Lung) | 25 | Inhibition of proliferation |

The compound's structural features contribute to its interaction with cellular targets involved in cancer progression.

UV Absorption

Triazole compounds are known for their UV absorption capabilities. This compound can be utilized in the formulation of UV-blocking materials.

Table 3: UV Absorption Properties

| Wavelength (nm) | Absorbance | Application Area |

|---|---|---|

| 280 | 0.85 | Sunscreens |

| 320 | 0.90 | Cosmetic formulations |

| 350 | 0.75 | Polymer coatings |

The compound's ability to absorb UV radiation makes it suitable for protective coatings and personal care products.

Case Study 1: Antimicrobial Efficacy

A study conducted by Martínez et al. evaluated the antimicrobial efficacy of various triazole derivatives including this compound against Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL, highlighting its potential as a therapeutic agent against resistant strains .

Case Study 2: Anticancer Mechanisms

In vitro studies on the anticancer properties demonstrated that the compound induced apoptosis via the mitochondrial pathway in HeLa cells. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism underlying its anticancer activity .

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways, such as kinases or G-protein coupled receptors.

Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparación Con Compuestos Similares

N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Shares structural similarities but differs in the heterocyclic core and functional groups.

1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.

Uniqueness: N-cyclohexyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

N-cyclohexyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (referred to as "the compound") is a member of the triazole family, which has gained attention due to its diverse biological activities. This article provides an in-depth analysis of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds known for their pharmacological significance. They exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The incorporation of various substituents on the triazole ring can significantly influence their biological efficacy and selectivity .

Structure-Activity Relationship (SAR)

The structure of the compound features a cyclohexyl group and a 3,4-dimethylphenyl moiety attached to a triazole core. The SAR studies suggest that modifications on the phenyl ring and the triazole nucleus can enhance biological activity. For instance, the presence of electron-donating groups like methyl can improve binding affinity to target enzymes or receptors .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For example:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves induction of apoptosis characterized by morphological changes such as membrane blebbing and DNA fragmentation .

- Comparative Analysis : The antiproliferative potency of the compound was found to be comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The carboxamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their function .

- Receptor Interaction : The hydrophobic character of the cyclohexyl group may enhance binding to lipid membranes or hydrophobic pockets within proteins.

Study 1: Cytotoxic Evaluation

A study investigated various 1H-1,2,3-triazole derivatives for their cytotoxic effects against human leukemic T-cells. Among these derivatives, compounds similar to this compound showed significant cytotoxicity at nanomolar concentrations. The study concluded that structural modifications could lead to enhanced potency against leukemia cells .

Study 2: Structure-Based Drug Design

Another research focused on designing novel triazole-based compounds through computer-aided drug design techniques. The findings suggested that specific modifications on the triazole nucleus could optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles .

Data Summary

Propiedades

IUPAC Name |

N-cyclohexyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-12-8-9-15(10-13(12)2)21-11-16(19-20-21)17(22)18-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWTUAZRCBCSHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.